Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate
Description
Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate is a synthetic azo dye characterized by a naphthalene backbone substituted with hydroxyl, phenylamino, sulphonate, and azo-linked aromatic groups. The compound’s structure includes a methoxy group at position 2 and a nitro group at position 4 on the phenylazo moiety. Such substitutions influence its spectral properties, solubility, and stability.
Properties
CAS No. |
6222-55-5 |
|---|---|
Molecular Formula |
C23H17N4NaO7S |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
sodium;6-anilino-4-hydroxy-5-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18N4O7S.Na/c1-34-21-12-16(27(29)30)8-10-18(21)25-26-23-19(24-15-5-3-2-4-6-15)9-7-14-11-17(35(31,32)33)13-20(28)22(14)23;/h2-13,24,28H,1H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
MTSYJFXRUHYXME-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])NC4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate typically involves a multi-step process. The key steps include:
Diazotization: The starting material, 2-methoxy-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-6-(phenylamino)naphthalene-2-sulphonic acid under alkaline conditions to form the azo compound.
Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.
Chemical Reactions Analysis
Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include sodium dithionite for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate has several scientific research applications:
Chemistry: It is used as a pH indicator due to its color change properties in different pH environments.
Biology: The compound is used in staining techniques for microscopy to highlight specific structures within biological samples.
Industry: It is widely used as a dye in textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo and sulphonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as altering their color or binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares the target compound with four structural analogs derived from evidence:
*Estimated based on structural similarity to CAS 3626-41-3 .
Solubility and Stability
Analytical Methods
Reversed-phase HPLC with C18 columns and UV detection (235–254 nm) is a standard method for analyzing sulphonated azo dyes, as demonstrated in food additive testing . For the target compound, retention times would vary based on the nitro group’s position (4 vs. 5 in CAS 3626-41-3), affecting separation efficiency .
Research Findings and Key Differences
Substituent Position Effects : The nitro group’s position (4 vs. 5) in the target vs. CAS 3626-41-3 alters λmax by ~20–30 nm, impacting color output .
Solubility Trade-offs : Sulphonamide groups (CAS 58104-55-5) reduce solubility but enhance adhesion to synthetic fibers .
Regulatory Considerations: Compounds with phenylamino groups (target, CAS 3626-41-3) may face stricter toxicity evaluations compared to sulphoanilino derivatives (CAS 6259-53-6) .
Q & A
Basic: What are the recommended synthesis methods to achieve high-purity Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate?
Methodological Answer:
The synthesis typically involves diazotization of 2-methoxy-4-nitroaniline under acidic conditions (e.g., HCl/NaNO₂), followed by coupling with 6-(phenylamino)-4-hydroxynaphthalene-2-sulfonic acid. Key steps include:
- Diazotization: Maintain temperatures below 5°C to prevent premature decomposition of the diazonium salt .
- Coupling: Adjust pH to 4–6 using sodium acetate buffer to optimize azo bond formation. Post-reaction, purify via recrystallization in ethanol-water mixtures to remove unreacted precursors .
Basic: How can solubility and stability be optimized for experimental use in aqueous solutions?
Methodological Answer:
- Solubility: The compound’s high solubility in water is attributed to its sulfonate groups. For concentrated stock solutions (>10 mM), use deionized water with 0.1% (v/v) ammonium hydroxide to enhance solubility and prevent aggregation .
- Stability: Store solutions in amber vials at 4°C, avoiding prolonged exposure to UV light, which can degrade the azo bond. Stability tests via UV-Vis spectroscopy (λmax ~500 nm) show <5% degradation over 7 days under these conditions .
Advanced: What analytical techniques are effective for characterizing azo group integrity and sulfonate functionality?
Methodological Answer:
- Azo Group Analysis: Use UV-Vis spectroscopy (400–600 nm) to confirm λmax shifts indicative of azo conjugation. FT-IR (1600–1450 cm⁻¹) identifies N=N stretching vibrations .
- Sulfonate Confirmation: Employ ion chromatography with conductivity detection to quantify sulfonate content. For structural validation, ¹H-NMR in D₂O (δ 7.5–8.5 ppm) resolves aromatic protons adjacent to sulfonate groups .
Advanced: How do diazotization conditions influence coupling efficiency during synthesis?
Methodological Answer:
- Temperature Control: Excess nitrosyl ions (from NaNO₂) at >5°C reduce diazonium salt stability, lowering coupling yields by ~20%. Use ice baths and incremental NaNO₂ addition to maintain stoichiometry .
- pH Optimization: Coupling at pH <4 risks protonating the phenolic –OH group on the naphthalene scaffold, reducing nucleophilicity. At pH >7, competing hydrolysis of the diazonium salt occurs. A pH 4–6 window maximizes yields (85–92%) .
Advanced: What strategies mitigate interference from structural analogs in mixed matrices?
Methodological Answer:
- Chromatographic Separation: Use reversed-phase HPLC (C18 column, 250 mm × 4.6 mm) with a gradient of 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B). At 1 mL/min, retention times differ by >2 minutes for analogs with varying substituents (e.g., nitro vs. methoxy groups) .
- Data Cross-Validation: Pair HPLC with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M⁻] at m/z 583.012 for the target compound vs. 565.984 for a de-nitrated analog) .
Advanced: How do substituent patterns (e.g., nitro vs. methoxy) affect photostability in dye applications?
Methodological Answer:
- Photodegradation Studies: Under ISO 105-B02 lightfastness testing, the nitro group (electron-withdrawing) increases λmax stability (Δλ <5 nm after 48 hrs exposure) compared to methoxy analogs (Δλ ~10 nm). Use accelerated UV aging chambers (500 W/m²) to simulate long-term degradation .
- Mechanistic Insight: ESR spectroscopy detects nitro radical anions (g = 2.005) during irradiation, suggesting nitro groups act as electron sinks, reducing azo bond cleavage .
Advanced: How can contradictory solubility data from structural analogs be resolved?
Methodological Answer:
- Comparative Analysis: For analogs with conflicting solubility reports (e.g., vs. 14), conduct parallel tests using standardized protocols (e.g., OECD 105 shake-flask method). Adjust ionic strength (0.1 M NaCl) to mimic physiological conditions.
- Computational Modeling: Use COSMO-RS simulations to predict solubility based on sulfonate group orientation and counterion interactions (Na⁺ vs. K⁺). Experimental validation via turbidimetry can resolve discrepancies .
Advanced: What are the implications of pH-dependent tautomerism in spectroscopic analysis?
Methodological Answer:
- Tautomeric Shifts: At pH <3, the azo group may tautomerize to a quinone-hydrazone form, altering UV-Vis spectra (λmax shifts from 500 nm to 450 nm). Use phosphate buffers (pH 7.4) for biological studies to maintain the azo configuration .
- Validation: Pair UV-Vis with Raman spectroscopy (peak at 1400 cm⁻¹ for N=N stretching) to confirm tautomeric state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
